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Abstract

(-)-Indoprofen, the (R)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID)
indoprofen, is a compound of significant interest in pharmacological research. While its
counterpart, (+)-(S)-indoprofen, is primarily responsible for the anti-inflammatory effects
through cyclooxygenase (COX) inhibition, the stereochemistry of profen drugs can lead to
differential pharmacological and toxicological profiles. This technical guide provides a
comprehensive overview of the core chemical and physical properties of (-)-Indoprofen,
presenting quantitative data in structured tables, detailing relevant experimental protocols, and
visualizing key biological pathways.

Chemical Identity and Structure

(-)-Indoprofen is chemically designated as (2R)-2-[4-(1-0x0-1,3-dihydro-2H-isoindol-2-
yl)phenyl]propanoic acid.[1] It is the levorotatory enantiomer of the racemic mixture known as
indoprofen.
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Identifier Value Source

(2R)-2-[4-(1-0x0-1,3-dihydro-

IUPAC Name 2H-isoindol-2- [1]
yl)phenyl]propanoic acid

CAS Number 53086-14-9 [1]

Chemical Formula C17H15NO3 [1]

Molecular Weight 281.31 g/mol [1]

SMILES C--INVALID-LINK--C(=0)O [1]

RIMIEHBSYVWVIN-
InChl Key [1]
LLVKDONJSA-N

Physicochemical Properties

The physical and chemical properties of a drug molecule are critical determinants of its
formulation, delivery, and pharmacokinetic profile. The available data for (-)-Indoprofen and its
racemic form are summarized below.

Table 2.1: Physical Properties of Indoprofen
Enantiomers

Racemic

Property (-)-Indoprofen Source
Indoprofen
Melting Point 205-207 °C 213-214 °C
N ) Data not available Data not available
Boiling Point ) )
(likely decomposes) (likely decomposes)
Appearance Colorless scales Off-white solid [2]
_ . [a]D2° = -48° (c=0.05 _
Optical Rotation Not applicable

in DMSO)

Table 2.2: Solubility and Acidity of Indoprofen
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Property Value Conditions Source
Solubility in Water Slightly soluble

Solubility in Organic More soluble in

Solvents ethanol and methanol

Aqueous Solubility >42.2 pg/mL pH 7.4 [3]

pKa 4.40

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key
physicochemical properties of a compound like (-)-Indoprofen.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the crystalline solid transitions to a liquid.
Methodology:

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube,

sealed at one end.

e The capillary tube is attached to a thermometer or placed in the heating block of a melting
point apparatus.

o The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected
melting point.

e The temperature at which the first drop of liquid appears (onset of melting) and the
temperature at which the last solid particle disappears (completion of melting) are recorded
as the melting range.

Optical Rotation Measurement

Objective: To measure the rotation of plane-polarized light by a chiral compound in solution.
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Methodology:

» A solution of the compound of known concentration is prepared in a suitable solvent (e.qg.,
DMSO).

e The polarimeter is calibrated using a blank (the pure solvent).

o The sample solution is placed in a polarimeter cell of a known path length.

o Monochromatic light (typically the sodium D-line at 589 nm) is passed through the solution.
e The angle of rotation of the plane of polarized light is measured.

e The specific rotation [q] is calculated using the formula: [a] = a/ (I X ¢), where a is the
observed rotation, | is the path length in decimeters, and c is the concentration in g/mL.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid moiety.
Methodology:

» A solution of the compound is prepared in a suitable solvent system (e.g., a water-cosolvent
mixture for poorly soluble compounds).

e The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

e The pH of the solution is monitored using a calibrated pH meter after each addition of the
titrant.

 Atitration curve of pH versus the volume of titrant added is plotted.

e The pKa is determined as the pH at the half-equivalence point, where half of the acid has
been neutralized.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent.
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Methodology:

An excess amount of the solid compound is added to a known volume of the solvent in a
sealed container.

e The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged
period (e.g., 24-48 hours) to ensure equilibrium is reached.

e The suspension is then filtered or centrifuged to separate the undissolved solid.

e The concentration of the dissolved compound in the clear supernatant or filtrate is
determined using a suitable analytical method, such as UV-Vis spectroscopy or High-
Performance Liquid Chromatography (HPLC).

Mechanism of Action and Signaling Pathways

Indoprofen, as a racemic mixture, is a non-steroidal anti-inflammatory drug (NSAID) that
primarily functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and
COX-2). This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are
key mediators of inflammation, pain, and fever.

Beyond its COX-inhibitory activity, studies have indicated that indoprofen can modulate other
cellular signaling pathways. It has been found to activate the AKT-AMPK signaling pathway and
inhibit the NF-kB/MAPK signaling pathway, both of which are crucial in regulating cellular
processes including inflammation and cell survival.

Cyclooxygenase (COX) Inhibition Pathway

The primary anti-inflammatory mechanism of indoprofen involves the blockade of the
cyclooxygenase enzymes.

Membrane Phospholipids |M>| Arachidonic Acid |
-~ “Inhibitiorr -
(-)-Indoprofen
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Click to download full resolution via product page

Caption: Inhibition of the Cyclooxygenase (COX) pathway by (-)-Indoprofen.

Modulation of AKT-AMPK and NF-kB/IMAPK Signaling

Indoprofen has been shown to exert effects on key intracellular signaling cascades involved in
inflammation and cell survival.
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Caption: Modulation of AKT-AMPK and NF-kB/MAPK signaling pathways by (-)-Indoprofen.

Conclusion

This technical guide has consolidated the key chemical and physical properties of (-)-
Indoprofen, providing a valuable resource for researchers and professionals in drug
development. The presented data and methodologies are fundamental for understanding the
behavior of this chiral molecule and for guiding further research into its pharmacological and
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therapeutic potential. While the primary anti-inflammatory activity of the racemate is attributed
to the (+)-enantiomer, a thorough characterization of (-)-Indoprofen is essential for a complete
understanding of the drug's overall profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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